Benzquinamide is a benzoquinolizine derivative, first synthesized and investigated in the early 1960s. [] Its chemical name is 2-Acetoxy-3-(diethylcarbamoyl)-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine. While initially investigated for its potential as an antianxiety drug, research revealed a broader spectrum of activity, including antiemetic and antihistaminic properties. [] This diverse pharmacological profile makes Benzquinamide a valuable tool for researchers investigating various physiological processes.
Benzquinamide is classified as a small molecule and is recognized for its antihistaminic, mild anticholinergic, and sedative properties. It is primarily known for its role as an antiemetic, which means it is used to prevent nausea and vomiting. The compound has been documented under various identifiers, including the DrugBank ID DB00767 and the CAS number 63-12-7. Benzquinamide was developed in the mid-20th century but has since been discontinued in clinical use .
The synthesis of benzquinamide involves several key steps:
The industrial production of benzquinamide would necessitate optimized reaction conditions, which may include large-scale synthesis techniques such as crystallization or chromatography to purify the compound effectively.
Benzquinamide has a complex molecular structure characterized by the following:
The molecular structure can be visually represented using standardized chemical drawing conventions such as SMILES notation: CCN(CC)C(=O)C1CN2CCC3=CC(OC)=C(OC)C=C3C2CC1OC(C)=O .
Benzquinamide participates in several types of chemical reactions:
These reactions are critical for modifying benzquinamide's structure to enhance its pharmacological properties or to create derivatives with novel functions.
Pharmacokinetic studies indicate that benzquinamide has a bioavailability of approximately 33–39% when administered via capsule or suppository routes . The half-life of the compound ranges from 1 to 1.6 hours across different formulations.
Benzquinamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how benzquinamide behaves in biological environments and its potential effectiveness as a therapeutic agent.
Benzquinamide has been explored for various scientific applications:
Despite its discontinuation in clinical settings, ongoing research into its mechanisms may lead to renewed interest in benzquinamide or its derivatives for therapeutic applications.
Benzquinamide (chemical formula: C₂₂H₃₂N₂O₅; molecular weight: 404.51 g/mol) was first synthesized and developed by Pfizer in the early 1960s as part of their exploratory antiemetic program. Researchers Scriabine, Weissman, and Finger spearheaded its initial pharmacological characterization, demonstrating potent antiemetic effects in animal models [1] [4]. The compound’s core structure featured a 9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline scaffold with a diethylcarbamoyl group at C-3 and an acetate ester at C-2, distinguishing it from contemporary antihistamines [4] [7].
The original synthetic route, documented in U.S. Patents 3,053,845 (Tretter, 1962) and 3,055,894 (Lombardino and McLamore, 1962), employed a multi-step sequence starting with tetrahydroisoquinoline precursors [4]. Key steps included:
Table 1: Key Properties of Benzquinamide
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₂N₂O₅ |
CAS Number (Free base) | 63-12-7 |
CAS Number (Hydrochloride) | 113-69-9 |
Melting Point (°C) | 130–131.5 (free base) |
Water Solubility | 153 mg/L (free base) |
logP | 1.7 |
Pfizer’s foundational patents (1962) secured protection for Benzquinamide’s structure and its antiemetic utility [4]. These patents emphasized solvent-based purification techniques, particularly crystallization from ethanol/water mixtures, to isolate the hydrochloride salt [7] [10]. Methodological limitations persisted, including:
Subsequent innovations addressed these issues. The Chinese Patent CN106946726A (2017) detailed a catalytic hydrogenation approach for analogues, using palladium/carbon to reduce nitro intermediates—a method adaptable to Benzquinamide synthesis [3]. Phase-transfer catalysts (e.g., cetyltrimethylammonium chloride) were introduced to accelerate ammonolysis steps, improving yields by 25–30% [3]. Modern green chemistry adaptations replaced toxic solvents (benzene) with toluene and utilized triphosgene as a safer acylating agent [3].
Table 2: Evolution of Benzquinamide Synthesis Methods
Era | Method | Key Advances | Yield |
---|---|---|---|
1960s (Pfizer) | Pictet-Spengler Cyclization | Original route; ethanol/water isolation | 15–20% |
1980s | Catalytic Hydrogenation | Pd/C reduction; fewer steps | 35–40% |
2010s | Phase-Transfer Catalysis | Ammonolysis acceleration; toluene safety | 45–50% |
Benzquinamide’s tetrahydroisoquinoline scaffold inspired derivatives targeting diverse therapeutic areas:
P-Glycoprotein (P-gp) Inhibitors: Hybrid molecules merging Benzquinamide’s dimethoxy-tetrahydroisoquinoline moiety with quinazolines (e.g., Lapatinib derivatives) emerged as potent MDR reversal agents. Compound 14 (WO2018022666A1) demonstrated 50-fold enhanced P-gp inhibition (IC₅₀ = 0.08 μM) compared to first-gen inhibitors [5] [9]. These analogues adopted L-shaped conformations to optimize binding to P-gp’s Tyr953/Phe983 pocket [9].
Anticancer Scaffolds: Quinazoline-benzamide hybrids (e.g., WO2008074997A1) retained the dimethoxyisoquinoline segment but incorporated pyridine/pyrazine rings, enabling kinase (PKD) inhibition [6]. These exhibited nanomolar potency against breast cancer cells (MCF7/ADR) by dual targeting of P-gp and apoptosis pathways [9].
Table 3: Structural Analogues of Benzquinamide and Their Applications
Analog Class | Structural Change | Therapeutic Application | Patent/Reference |
---|---|---|---|
Diethylcarbamoyl Swap | Pyrrolidine at C-3 | Reduced-sedation antiemetic | [4] [10] |
Quinazoline Hybrids | Tetrahydroisoquinoline + Quinazoline | P-gp-mediated MDR reversal | WO2018022666A1 [9] |
Pyridine-Benzamides | Dimethoxyisoquinoline + Pyridine | PKD inhibition; anticancer | WO2008074997A1 [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7